molecular formula C12H21NO5 B13323750 2-{1-[(Tert-butoxy)carbonyl]-3-methoxypyrrolidin-3-yl}acetic acid

2-{1-[(Tert-butoxy)carbonyl]-3-methoxypyrrolidin-3-yl}acetic acid

Cat. No.: B13323750
M. Wt: 259.30 g/mol
InChI Key: MYYYRRBFBOCFDT-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]-3-methoxypyrrolidin-3-yl}acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group, which means it can be removed under acidic conditions, making it useful in multi-step synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Tert-butoxy)carbonyl]-3-methoxypyrrolidin-3-yl}acetic acid typically involves the protection of an amine with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected compounds can be scaled up using flow microreactor systems. These systems allow for more efficient, versatile, and sustainable production compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Tert-butoxy)carbonyl]-3-methoxypyrrolidin-3-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Boc deprotection typically yields the free amine and carbon dioxide .

Mechanism of Action

The mechanism by which 2-{1-[(Tert-butoxy)carbonyl]-3-methoxypyrrolidin-3-yl}acetic acid exerts its effects primarily involves the protection of amines. The Boc group forms a stable carbamate linkage with the amine, preventing it from reacting with other reagents during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(Tert-butoxy)carbonyl]-3-methoxypyrrolidin-3-yl}acetic acid is unique due to its specific structure, which includes a methoxy group on the pyrrolidine ring. This structural feature can influence its reactivity and the types of reactions it can undergo, making it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

2-[3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-5-12(8-13,17-4)7-9(14)15/h5-8H2,1-4H3,(H,14,15)

InChI Key

MYYYRRBFBOCFDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)O)OC

Origin of Product

United States

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